molecular formula C22H22F5N5 B608229 JNJ-46356479 CAS No. 1254979-66-2

JNJ-46356479

Cat. No.: B608229
CAS No.: 1254979-66-2
M. Wt: 451.445
InChI Key: BNJUYVSEWGRELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-46356479 is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a difluorophenyl-substituted piperazine moiety, and a trifluoromethyl group attached to a triazolopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46356479 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide and a suitable nucleophile.

    Attachment of the Difluorophenyl-Substituted Piperazine Moiety: This step involves the reaction of the triazolopyridine core with a difluorophenyl-substituted piperazine derivative under appropriate conditions, such as heating or the use of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

JNJ-46356479 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

JNJ-46356479 has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of JNJ-46356479 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-7-((4-(2,4-dichlorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(methyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

The uniqueness of JNJ-46356479 lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, as it can interact with molecular targets in unique ways compared to similar compounds.

Biological Activity

JNJ-46356479 is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly epilepsy and schizophrenia. The following sections detail its biological activity, including pharmacological properties, mechanisms of action, and findings from relevant studies.

Pharmacological Properties

Mechanism of Action:
this compound enhances the activity of mGluR2, which plays a critical role in modulating neurotransmitter release and synaptic plasticity. By acting as a PAM, it increases the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal firing.

Key Pharmacodynamic Data:

  • EC50 Value: 78 nM
  • Emax: 256%

These values indicate a high potency and efficacy of this compound in activating mGluR2 pathways.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a postnatal ketamine mouse model. The results indicated that treatment with this compound improved neuropathological deficits and mitigated schizophrenia-like behaviors. Specifically, it partially restored the population of parvalbumin-expressing neurons in the medial prefrontal cortex and dentate gyrus, which are often reduced due to ketamine exposure .

Anticonvulsant Efficacy

The anticonvulsant properties of this compound were evaluated using the 6-Hz seizure model in mice. The compound demonstrated significant efficacy at various stimulus intensities:

  • Median Effective Dose (ED50):
    • 32 mA: 2.8 mg/kg
    • 44 mA: 10.2 mg/kg

Moreover, when combined with levetiracetam (LEV), this compound exhibited synergistic effects, surpassing additive outcomes in seizure control without pharmacokinetic interactions affecting plasma levels .

Comparative Studies with Other Compounds

In comparison to clozapine (CLZ), another antipsychotic drug, this compound showed distinct neuroprotective characteristics. While CLZ enhanced neurotoxicity in certain contexts, this compound was found to protect against dopamine-induced toxicity by decreasing caspase activation and promoting cell viability .

Summary of Findings from Key Studies

Study FocusFindingsReference
NeuroprotectionImproved neuropathology in ketamine model; restored parvalbumin neurons
Anticonvulsant ActivityEffective at reducing seizures; synergistic with LEV
Neurotoxicity ComparisonProtective against dopamine-induced toxicity; superior to CLZ

Case Study: Combination Therapy for Epilepsy

In a controlled study involving mice with induced seizures, this compound was administered alongside LEV. The combination resulted in a notable reduction in seizure frequency compared to either treatment alone. This suggests that this compound could be an effective adjunct therapy for patients with refractory epilepsy .

Case Study: Schizophrenia Model

In another experimental setup involving adult mice treated with ketamine to simulate schizophrenia symptoms, this compound administration resulted in significant behavioral improvements and neuroprotective effects. The compound's ability to modulate mGluR2 signaling pathways may offer new avenues for treating schizophrenia-related deficits .

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJUYVSEWGRELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.